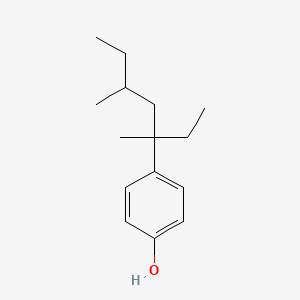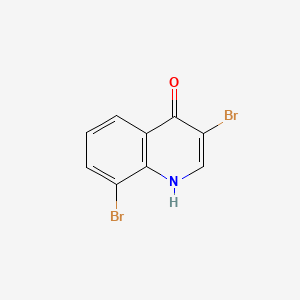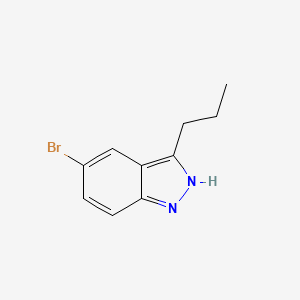
5-Bromo-3-propyl-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-propyl-1H-indazole is a derivative of indazole, which is one of the most important heterocycles in drug molecules . Indazole derivatives bear a variety of functional groups and display versatile biological activities . They have gained considerable attention in the field of medicinal chemistry .
Synthesis Analysis
Indazoles are synthesized through various methods . A practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Molecular Structure Analysis
5-Bromo-3-propyl-1H-indazole contains a total of 25 bonds; 14 non-H bonds, 10 multiple bonds, 2 rotatable bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, and 1 Pyrazole .Chemical Reactions Analysis
Indazole-containing derivatives represent significant pharmacological activities and serve as structural motifs in drug molecules . A reaction involving a 1,3-dipolar cycloaddition of in situ generated diazo compounds and arynes has been reported .Physical And Chemical Properties Analysis
The molecular weight of 5-Bromo-3-propyl-1H-indazole is 197.03 g/mol . It has 1 hydrogen bond donor count and 1 hydrogen bond acceptor count . It has no rotatable bond count and a topological polar surface area of 28.7 Ų .Scientific Research Applications
Chemical Synthesis and Reactions
5-Bromo-3-propyl-1H-indazole has been a subject of study for its reactivity and selectivity in various chemical reactions. It has been involved in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions, leading to the synthesis of new functionalized indoles and indazoles. These compounds are of interest due to their potential as 5-HT receptor ligands, highlighting the significance of 5-Bromo-3-propyl-1H-indazole in medicinal chemistry (Witulski et al., 2005).
Enzymatic Inhibition and Antioxidant Activity
A series of compounds derived from 5-Bromo-3-propyl-1H-indazole have been evaluated for their inhibitory effect against α-glucosidase activity and for their antioxidant potential. Some of these compounds exhibited significant to moderate inhibitory effects, comparable to standard drugs. Additionally, certain derivatives demonstrated notable antigrowth effects against specific cancer cell lines, emphasizing the potential therapeutic applications of 5-Bromo-3-propyl-1H-indazole derivatives (Mphahlele et al., 2020).
Antibacterial Activity
Substituted-1-((1-tosyl/methylsulphonyl-1H-indol-2-yl)methyl)-1H-indazoles synthesized from bromo-1H-indazoles have been screened for their antibacterial activity. This illustrates the potential of 5-Bromo-3-propyl-1H-indazole and its derivatives in the development of new antibacterial agents (Brahmeshwari et al., 2014).
Antifungal Agents
Derivatives of 5-Bromo-3-propyl-1H-indazole have shown significant antifungal activity against various fungal cultures, including Candida spp. and Aspergillus spp. The oral administration of these compounds has demonstrated efficacy in murine infection models, highlighting their potential as antifungal agents (Park et al., 2007).
Safety And Hazards
properties
IUPAC Name |
5-bromo-3-propyl-2H-indazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2/c1-2-3-9-8-6-7(11)4-5-10(8)13-12-9/h4-6H,2-3H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLJODUUBUCVUKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C2C=C(C=CC2=NN1)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716643 |
Source


|
| Record name | 5-Bromo-3-propyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-propyl-1H-indazole | |
CAS RN |
1197943-62-6 |
Source


|
| Record name | 5-Bromo-3-propyl-2H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716643 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

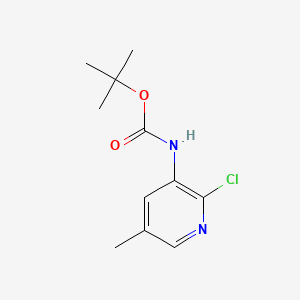
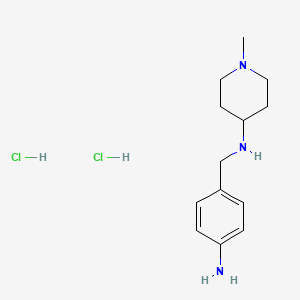
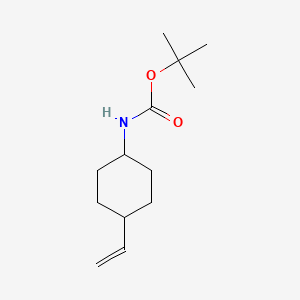
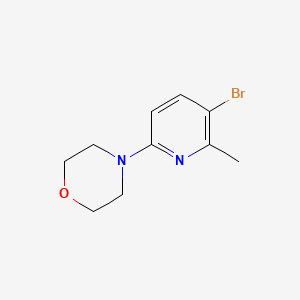
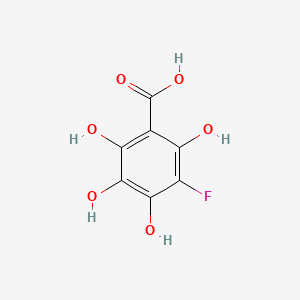
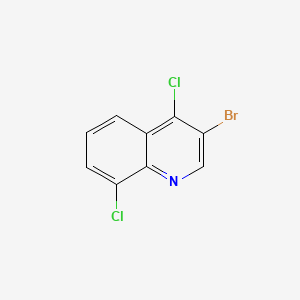
![7'-fluoro-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]](/img/structure/B598917.png)
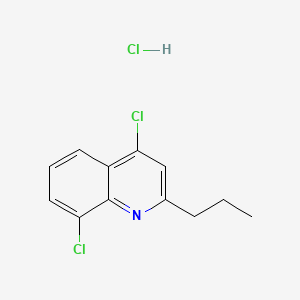
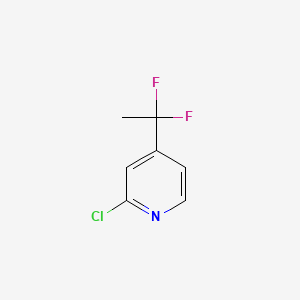

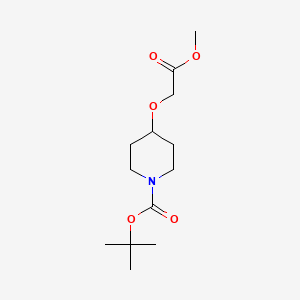
![4-tert-Butyl-1,2,6,7-tetrahydro-8H-indeno[5,4-b]furan-8-one](/img/structure/B598925.png)
